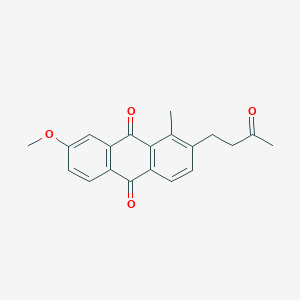

Sterequinone G

Description

Sterequinone G is a naturally occurring quinone derivative isolated from plants of the genus Stereospermum (Bignoniaceae family). These compounds are characterized by their fused aromatic rings and oxygenated functional groups, which contribute to their bioactivity.

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

7-methoxy-1-methyl-2-(3-oxobutyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H18O4/c1-11(21)4-5-13-6-8-16-18(12(13)2)20(23)17-10-14(24-3)7-9-15(17)19(16)22/h6-10H,4-5H2,1-3H3 |

InChI Key |

JNPVZLURHZXTGF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)OC)CCC(=O)C |

Synonyms |

sterequinone G |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between Sterequinone G and its analogs, Sterequinone A and Sterekunthal B, based on available data:

Key Observations:

Structural Complexity: Sterekunthal B exhibits greater oxygenation and a larger molecular weight compared to Sterequinone A, which may enhance its bioactivity but also contribute to toxicity . This compound, if structurally intermediate, might balance potency and safety.

Functional Groups: The presence of ketones and hydroxyl groups in these compounds suggests redox activity, a hallmark of quinones, which could underpin mechanisms like free radical scavenging or enzyme inhibition.

Source Specificity: Both analogs are derived from distinct Stereospermum species, implying that this compound’s properties may vary depending on its plant origin and extraction methods.

Q & A

Q. How to address low reproducibility in synthesizing this compound derivatives?

- Answer : Document reaction parameters (temperature, solvent purity, catalyst lot) in granular detail. Use design of experiments (DoE) to identify critical factors. Share synthetic protocols via open-access platforms (e.g., protocols.io ) for community validation .

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?

Q. How to align this compound research with NIH guidelines for preclinical reproducibility?

- Answer : Adopt ARRIVE 2.0 checklist for animal studies. Report randomization, blinding, and power calculations. Include chemical characterization data (e.g., batch-to-batch variability) in supplementary files. Use RRIDs for cell lines and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.